tert-Butyl (3-amino-2-methylphenyl)carbamate

Protecting Group Orthogonality Multi-Step Synthesis Acid Lability

Researchers facing regioselectivity challenges or protecting group incompatibility in multi-step aniline syntheses require precise structural differentiation. tert-Butyl (3-amino-2-methylphenyl)carbamate (CAS 179898-27-2) resolves these issues with quantifiable advantages: • Ortho-methyl steric directing effect enables regioselective para-functionalization, impossible with unsubstituted phenylenediamine analogs. • Boc group provides orthogonal stability to basic/nucleophilic conditions; resistant to premature solvolysis common in methyl/ethyl carbamates. • Crystalline solid facilitates filtration, reduces purification solvent use, and improves batch reproducibility during scale-up.

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
CAS No. 179898-27-2
Cat. No. B068687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3-amino-2-methylphenyl)carbamate
CAS179898-27-2
Synonyms(3-AMINO-2-METHYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER
Molecular FormulaC12H18N2O2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1NC(=O)OC(C)(C)C)N
InChIInChI=1S/C12H18N2O2/c1-8-9(13)6-5-7-10(8)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15)
InChIKeyJNBGTBRWZRCMJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3-amino-2-methylphenyl)carbamate Technical Specifications


tert-Butyl (3-amino-2-methylphenyl)carbamate (CAS 179898-27-2, MF: C₁₂H₁₈N₂O₂, MW: 222.28) is an ortho-methyl substituted N-Boc-protected 1,3-diaminobenzene derivative [1]. It functions as a protected aniline intermediate wherein the tert-butyl carbamate (Boc) group provides orthogonal stability under basic and nucleophilic conditions while enabling selective deprotection under acidic environments [2]. The compound is commercially available at ≥95% purity with supporting batch-specific certificates of analysis including NMR, HPLC, and GC .

Protection
Boc orthogonal stability – base-stable, acid-labile
Form
Crystalline solid for accurate handling and purification
Directing
Ortho-methyl steric control for para-selective reactions

tert-Butyl (3-amino-2-methylphenyl)carbamate: Substitution Risks


Generic substitution of tert-Butyl (3-amino-2-methylphenyl)carbamate with unsubstituted phenylenediamine derivatives or alternative ester protecting groups (e.g., methyl, ethyl carbamates) introduces quantifiable synthetic and stability liabilities. The ortho-methyl substitution sterically influences the local electronic environment of the aromatic amine, which has been demonstrated to alter regioselectivity in subsequent coupling reactions [1]. Furthermore, the tert-butyl carbamate (Boc) group exhibits distinct stability profiles compared to methyl or ethyl carbamates: Boc cleavage requires acidic conditions (e.g., TFA/DCM), whereas methyl/ethyl esters can undergo premature solvolysis or are less orthogonal to other protecting groups [2]. These differences directly impact yield reproducibility, impurity profiles, and the viability of multi-step synthetic routes.

Methyl/ethyl carbamate analogs
May undergo premature solvolysis or lack acid orthogonality, altering deprotection sequence and yield.
Unsubstituted phenylenediamine
Lacks ortho-methyl steric bias; regioselectivity in subsequent coupling steps may shift, requiring route optimization.
Amorphous/oil analogs
Non-crystalline forms complicate weighing, purification, and batch reproducibility, especially during scale-up.

tert-Butyl (3-amino-2-methylphenyl)carbamate Head-to-Head Comparison


Boc vs. Methyl/Ethyl Carbamate Stability

The tert-butyl carbamate (Boc) group on tert-Butyl (3-amino-2-methylphenyl)carbamate demonstrates superior stability to basic and nucleophilic conditions relative to methyl (CAS 157563-54-7) and ethyl (CAS 910635-33-5) carbamate analogs, which are more prone to solvolysis and premature deprotection [1]. This orthogonality is critical for multi-step sequences. The Boc group is stable to catalytic hydrogenation and nucleophilic amines but is rapidly cleaved with trifluoroacetic acid (TFA), typically achieving >95% deprotection within 1–2 hours in DCM [2]. In contrast, methyl/ethyl carbamates are less orthogonal and may require harsher conditions (e.g., strong acid or base) that compromise other sensitive functionalities [3].

Boc Orthogonality
Class-level
Stable to base/nucleophiles; >95% deprotection with TFA/DCM in 1–2 h. Methyl/ethyl carbamates prone to premature solvolysis.
Enables acid-selective deprotection in multi-step synthesis.
Review reaction-specific conditions.
Protecting Group Orthogonality Multi-Step Synthesis Acid Lability

Crystallinity Advantage in Handling

tert-Butyl (3-amino-2-methylphenyl)carbamate is provided and utilized as a crystalline solid, whereas closely related compounds such as tert-Butyl 3-amino-2-methylbenzylcarbamate (CAS 180080-60-8) may be obtained as oils or amorphous solids under similar conditions . The crystalline form of the target compound facilitates handling, accurate weighing, and purification by recrystallization, ensuring batch-to-batch consistency and reducing purification burden during scale-up [1]. This directly impacts operational efficiency in both research and industrial settings.

Crystalline Advantage
Reported
Crystalline solid at RT, unlike amorphous/oil analog (CAS 180080-60-8).
Facilitates handling, accurate weighing, and purification.
Batch consistency verified by COA.
Crystallinity Purification Handling

Ortho-Methyl Directing Effect

The ortho-methyl group in tert-Butyl (3-amino-2-methylphenyl)carbamate introduces steric hindrance that influences the regioselectivity of subsequent electrophilic aromatic substitution and cross-coupling reactions compared to the unsubstituted analog, tert-butyl (3-aminophenyl)carbamate (CAS 178305-99-2) [1]. This steric and electronic bias can favor functionalization at the para position relative to the unprotected amine, a key consideration for building specific substitution patterns in medicinal chemistry. In the absence of this methyl group, the electronic and steric landscape is altered, potentially leading to different regioisomeric outcomes and requiring separate optimization studies [2].

Ortho-Methyl Effect
Class-level
Steric hindrance favors para-substitution vs. unsubstituted analog (CAS 178305-99-2).
Supports regiospecific synthesis of para-functionalized products.
Outcome may vary with reaction conditions.
Regioselectivity Cross-Coupling Steric Effects

Boc Protection Against Amine Oxidation

The Boc-protected amine in tert-Butyl (3-amino-2-methylphenyl)carbamate demonstrates significantly enhanced stability against oxidation compared to the free parent amine, 3-amino-2-methylaniline (CAS 6027-13-0) [1]. Free aromatic amines are susceptible to air oxidation, leading to discoloration and the formation of complex impurity profiles over time, which can compromise subsequent reactions. The Boc group masks the nucleophilic amine, preventing these degradation pathways. While specific quantitative stability data for this exact compound is sparse, the general principle is well-established: Boc protection is a standard method to stabilize amine-containing intermediates during storage and multi-step synthesis [2].

Oxidation Stability
Class-level
Boc protection prevents amine oxidation; free amine (CAS 6027-13-0) prone to discoloration/impurities.
Enhances shelf-life and material integrity during storage.
Established principle for amine intermediates.
Stability Amine Oxidation Storage

tert-Butyl (3-amino-2-methylphenyl)carbamate Applications


Multi-Step Synthesis with Orthogonal Protection

In complex molecule synthesis, tert-Butyl (3-amino-2-methylphenyl)carbamate is used as a key intermediate where the Boc group's orthogonality (stable to base, cleavable with acid) is required to perform subsequent transformations on other functional groups without affecting the protected amine [1]. This scenario is supported by evidence of its superior stability profile compared to methyl/ethyl carbamate analogs, which would not survive basic conditions [2].

Synthesis of Ortho-Substituted Aromatic Building Blocks

Researchers aiming to install specific functional groups at the para position relative to the aniline nitrogen utilize tert-Butyl (3-amino-2-methylphenyl)carbamate for its intrinsic ortho-methyl group, which sterically directs electrophilic attack [1]. This is a direct application of the steric differentiation compared to unsubstituted phenylenediamine derivatives, enabling regiospecific synthesis [2].

Process Chemistry with Crystalline Intermediates

For kilo-lab or pilot plant scale-up, the crystalline nature of tert-Butyl (3-amino-2-methylphenyl)carbamate provides a tangible advantage over oils or amorphous analogs [1]. This facilitates easier isolation by filtration, reduces solvent use for purification, and improves batch-to-batch reproducibility—key factors in process development and cost of goods [2].

Application
Selection Property
Validation Focus
Multi-Step Orthogonal Synthesis
Boc orthogonality (base-stable, acid-labile)
Deprotection selectivity under TFA/DCM
Ortho-Substituted Building Blocks
Steric directing ortho-methyl group
Regioselectivity in electrophilic substitution
Process Chemistry with Crystalline Intermediates
Crystalline solid state
Batch consistency and purification efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (3-amino-2-methylphenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.